3,4-Dichloro-5-ethoxybenzaldehyde
Description
Molecular Formula: C₉H₈Cl₂O₂
Molecular Weight: 219.06 g/mol
IUPAC Name: 3,4-Dichloro-5-ethoxybenzaldehyde
Structure: A benzaldehyde derivative with chlorine atoms at positions 3 and 4 and an ethoxy group (-OCH₂CH₃) at position 5 on the aromatic ring (Fig. 1) .
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
3,4-dichloro-5-ethoxybenzaldehyde |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-8-4-6(5-12)3-7(10)9(8)11/h3-5H,2H2,1H3 |
InChI Key |
LQSKJMPKGSESRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Ethoxybenzaldehyde: One common method involves the chlorination of 5-ethoxybenzaldehyde using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Industrial Production Methods: Industrial production of 3,4-dichloro-5-ethoxybenzaldehyde often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dichloro-5-ethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 3,4-dichloro-5-ethoxybenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, amines, thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 3,4-Dichloro-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,4-Dichloro-5-ethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Mechanism of Action
The mechanism of action of 3,4-dichloro-5-ethoxybenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and molecular targets can vary based on the specific application and the derivatives used .
Comparison with Similar Compounds
The unique combination of chlorine atoms (electron-withdrawing) and an ethoxy group (electron-donating) distinguishes 3,4-dichloro-5-ethoxybenzaldehyde from analogs. Below is a detailed comparison:
Structural and Functional Group Variations
Substituent Effects
Halogen vs. Alkoxy Trade-offs
- Chlorine Atoms : Enhance electrophilic substitution reactions (e.g., aromatic nitration) but reduce solubility in polar solvents.
- Ethoxy Group : Improves solubility in organic solvents and stabilizes intermediates via resonance. Methoxy (-OCH₃) analogs exhibit faster reaction kinetics, while propoxy (-OCH₂CH₂CH₃) analogs increase lipophilicity .
Positional Isomerism
- 3,4-Dichloro-5-ethoxy vs. 3,5-Dichloro-4-ethoxy : Chlorine positioning alters electronic distribution. For example, 3,4-dichloro substitution enhances electrophilicity at the para position, favoring nucleophilic attacks .
Physicochemical Properties
| Property | This compound | 3,5-Dichlorobenzaldehyde | 4-Ethoxybenzaldehyde |
|---|---|---|---|
| Molecular Weight | 219.06 g/mol | 191.02 g/mol | 150.17 g/mol |
| Solubility | Moderate in DMSO, chloroform | Low in polar solvents | High in ethanol |
| Boiling Point | ~290°C (estimated) | ~250°C | ~230°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
